2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-15-9-5-4-8-14(15)18-17(19)12-11-13-7-3-6-10-16(13)20-2/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLOJNQCCWDGI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. For instance, the reaction of ortho-phenylenediamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Ethyl-substituted benzimidazoles.
Substitution: Halogenated or nitrated benzimidazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole exhibits potential anticancer properties by inhibiting key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and various kinases. A study demonstrated its efficacy in reducing tumor growth in specific cancer models, making it a candidate for further development as an anticancer agent.
Antimicrobial and Antiviral Properties
The compound has been explored for its antimicrobial and antiviral activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and viruses, suggesting its potential use in developing new antimicrobial agents.
Organic Synthesis
As a versatile building block in organic chemistry, this compound can be utilized in synthesizing other biologically active molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new pharmaceuticals.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
In another study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. The findings showed that it effectively inhibited bacterial growth, suggesting its application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in signal transduction pathways. The presence of the methoxy and vinyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy Position: The target compound’s 2-methoxyphenyl group may reduce solubility in nonpolar solvents compared to 4-methoxyphenyl analogs (e.g., ), as ortho-substituents increase steric hindrance .
- Vinyl vs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between 1-methyl-1H-benzimidazole derivatives and substituted benzaldehydes. For example, a Knoevenagel condensation using 2-methoxybenzaldehyde and 1-methyl-1H-benzimidazole-2-carbaldehyde under reflux in ethanol or DMF, catalyzed by piperidine or acetic acid, is a common approach . Optimization involves solvent selection (e.g., ethanol for eco-friendliness vs. DMF for higher yields), temperature control (80–100°C), and purification via column chromatography or recrystallization. Purity is validated using melting point analysis, elemental analysis, and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
- NMR : ¹H NMR confirms vinyl proton coupling (J = 12–16 Hz for trans-configuration) and methoxy group integration (δ 3.8–4.0 ppm). Discrepancies in aromatic proton splitting may arise from rotameric forms; variable-temperature NMR or computational modeling (DFT) resolves these .
- Mass Spectrometry : HR-ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology : Begin with in vitro assays:
- Antimicrobial Activity : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the benzimidazole core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereoelectronic effects of the vinyl-methoxy substituents on molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) reveals bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking of benzimidazole rings). For example, the vinyl group’s coplanarity with the benzimidazole ring enhances conjugation, validated by C-C bond lengths (~1.34 Å) and dihedral angles (<10°) . DIAMOND software visualizes intermolecular interactions, such as hydrogen bonds between methoxy oxygen and adjacent H atoms .
Q. What strategies mitigate contradictory results in structure-activity relationship (SAR) studies for antimicrobial potency?
- Methodology :
- Statistical Design : Use a factorial design to isolate variables (e.g., substituent position, lipophilicity) .
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., E. coli DNA gyrase). For instance, the methoxy group’s orientation may sterically hinder binding in some conformers .
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that alter efficacy .
Q. How can click chemistry modify this compound for radiopharmaceutical applications?
- Methodology : Introduce an alkyne handle via propargyl bromide at the benzimidazole N-position, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorine-18-labeled azides. Purification via semi-preparative HPLC ensures radiochemical purity (>95%). In vivo PET imaging in murine models evaluates blood-brain barrier penetration, as demonstrated for analogous [¹⁸F]benzimidazoles .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?
- Methodology :
- In Silico Tools : SwissADME predicts logP (lipophilicity), bioavailability radar, and CYP450 metabolism. For example, the methoxy group reduces logP, enhancing solubility but potentially limiting membrane permeability .
- Experimental Validation :
- Permeability : Caco-2 cell monolayer assay .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
Methodological Challenges and Solutions
Q. How are synthetic byproducts identified and minimized during scale-up?
- Solution :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, detecting intermediates like Schiff bases or unreacted aldehydes .
- Design of Experiments (DoE) : Response surface methodology optimizes temperature, catalyst loading, and solvent ratio to suppress side reactions (e.g., over-alkylation) .
Q. What crystallographic software packages are optimal for refining disordered solvent molecules in the crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
